Cyclooctyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

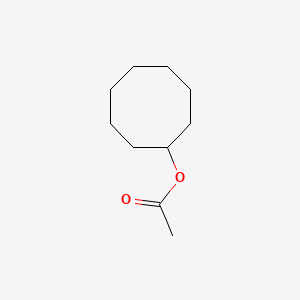

Cyclooctyl acetate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Cyclooctyl acetate has shown promise in medicinal chemistry, particularly in drug formulation and delivery systems. Its ability to modulate biological activity makes it a candidate for further pharmacological studies.

- Case Study : Research indicated that this compound derivatives exhibit anti-inflammatory properties, potentially serving as lead compounds for developing new anti-inflammatory drugs. In vitro studies demonstrated significant inhibition of COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant fruity aroma. It is incorporated into various food products to enhance flavor profiles.

- Application Example : Used in beverages and confections, this compound contributes to the sensory experience of consumers, making it a valuable ingredient in flavor formulations .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials. Its properties facilitate its use in manufacturing processes requiring specific solubility and volatility characteristics.

- Industrial Use Case : In polymer chemistry, this compound can serve as a solvent or a monomer for producing polymers with tailored properties.

化学反应分析

Acid-Catalyzed Solvolysis and Transannular Hydride Shifts

Cyclooctyl acetate undergoes solvolysis under acidic conditions, with transannular hydride shifts dominating in specific stereochemical configurations. For example:

-

cis-5-tert-Butylthis compound solvolyzes 53× faster than its trans isomer, yielding 99% transannular 1,5-hydride shift products (e.g., bicyclic alcohols) .

-

Substituents at the 3-position inhibit hydride shifts, favoring elimination or substitution pathways .

Table 1: Solvolysis Outcomes of Cyclooctyl Derivatives

| Substrate | Conditions | Major Pathway | Product Yield (%) |

|---|---|---|---|

| cis-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | 1,5-Hydride Shift | 99 |

| trans-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | Direct Substitution | 88 |

| 3-Carbomethoxy-Cyclooctyl | H₂SO₄/MeOH | Ring Contraction | 72 |

Oxidation with Molecular Oxygen and Acetaldehyde

In supercritical CO₂, cyclooctane derivatives undergo oxidation using O₂ and acetaldehyde as a reductant:

-

Secondary carbons form ketones (e.g., cyclooctanone) with ketone:alcohol ratios of 3.5–7.9 due to rapid secondary oxidation .

-

Tertiary carbons yield alcohols selectively (>90%) without significant C–C cleavage .

Table 2: Oxidation Product Distribution in scCO₂

| Substrate | Primary Product | Ketone:Alcohol Ratio | Selectivity (%) |

|---|---|---|---|

| Cyclooctane | Cyclooctanone | 7.9 | 85 |

| Methylcyclooctane | Tertiary Alcohol | N/A | 94 |

Role in Coordination Chemistry

While not directly studied for this compound, related acetate ligands in platinum complexes exhibit dual reactivity:

-

Nucleophilic attack : Acetate facilitates cyclometalation in cis-[Cl₂Pt(S(O)Me₂)₂] systems .

-

Base-assisted deprotonation : NaOAc enhances reaction rates by stabilizing intermediates .

Substituent Effects on Reactivity

Steric and electronic modifiers significantly alter pathways:

-

Electron-withdrawing groups (e.g., carbomethoxy) suppress hydride shifts, favoring ring contractions .

-

Bulky substituents (e.g., t-butyl) stabilize transition states for transannular reactions .

Key Mechanistic Insights

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of cyclooctyl acetate that researchers must characterize in experimental design?

this compound’s boiling point, solubility in organic solvents, and stability under varying pH/temperature conditions are foundational for experimental reproducibility. Key characterization techniques include:

- Gas Chromatography (GC) : To assess purity and identify byproducts (e.g., cyclooctyl dichlorides or chloro acetates) using internal standards for quantification .

- NMR Spectroscopy : To confirm structural integrity, particularly the acetyl group’s integration and cyclooctane ring conformation.

- Polarimetry : For chiral analysis if enantiomeric forms are synthesized. Methodological rigor requires calibration with certified reference materials and validation against peer-reviewed protocols .

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

A robust protocol includes:

- Reagent Specifications : Use anhydrous acetic acid and freshly distilled cyclooctanol to minimize side reactions.

- Catalytic Conditions : Acid catalysts (e.g., H₂SO₄) must be standardized at molar ratios of 1:5 (cyclooctanol:acetic acid) to optimize esterification efficiency.

- Purification Steps : Distillation under reduced pressure (e.g., 80–85°C at 15 mmHg) followed by GC-MS validation to confirm ≥95% purity. Document all deviations, such as ambient humidity effects on reaction kinetics, in supplementary materials .

Q. What analytical techniques are essential for verifying this compound’s identity and purity post-synthesis?

Combine orthogonal methods:

- GC-FID/GC-MS : Quantify product distribution and detect trace impurities (e.g., unreacted cyclooctanol or acetic acid) .

- FT-IR Spectroscopy : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and absence of hydroxyl peaks from reactants.

- Elemental Analysis : Validate empirical formula (C₁₀H₁₈O₂) to rule out halogenated byproducts from side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory GC data when analyzing this compound reaction products?

Contradictions often arise from co-eluting peaks (e.g., cyclooctyl dichlorides vs. chloro acetates). Mitigation strategies include:

- Column Optimization : Use polar stationary phases (e.g., Ucon UC-W98) to improve resolution at 160°C .

- Internal Standards : Spike reactions with deuterated analogs (e.g., d₃-cyclooctanol) for precise quantification.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to chromatographic data to distinguish overlapping signals. Document unresolved components transparently and cross-validate with NMR .

Q. What statistical methods are appropriate for assessing catalytic efficiency in this compound synthesis?

Advanced analyses include:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., catalyst loading, temperature).

- Kinetic Modeling : Fit time-course data to pseudo-first-order or Arrhenius equations to derive activation energies.

- Error-Propagation Analysis : Quantify uncertainty in yield calculations due to instrumental limits (e.g., GC area% precision ±2%) . Tools like R or Python’s SciPy are recommended for nonlinear regression .

Q. How do transannular interactions in medium-ring systems influence this compound’s reactivity?

Cyclooctane’s chair-boat conformers create steric strain, affecting nucleophilic substitution or oxidation pathways. For example:

- Lithium Perchlorate Effects : Added LiClO₄ shifts chloride/acetate product ratios by stabilizing cationic intermediates, increasing acetate yields tenfold .

- DFT Calculations : Model transition states to predict regioselectivity in halogenation or acyl transfer reactions. Experimental validation via kinetic isotope effects (KIEs) or X-ray crystallography is critical .

Q. Data Integration & Literature Review

Q. How should researchers address gaps in existing literature on this compound’s biological or environmental impacts?

- Systematic Reviews : Use PRISMA guidelines to compile and critique studies on toxicity or biodegradability.

- Meta-Analysis : Pool data from heterogeneous studies (e.g., LC₅₀ values in aquatic organisms) using random-effects models.

- QSAR Modeling : Predict untested endpoints (e.g., bioaccumulation potential) from physicochemical descriptors like logP .

Q. What methodologies reconcile discrepancies in reported synthetic yields of this compound?

- Interlaboratory Studies : Compare protocols across institutions to isolate variables (e.g., stirring rate, solvent grade).

- Robustness Testing : Deliberately vary parameters (e.g., ±10% catalyst) to identify critical factors.

- Open Data Repositories : Share raw GC traces and NMR spectra via platforms like Zenodo for independent verification .

属性

CAS 编号 |

772-60-1 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC 名称 |

cyclooctyl acetate |

InChI |

InChI=1S/C10H18O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |

InChI 键 |

VBSHAXJPLHCYTH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCCC1 |

规范 SMILES |

CC(=O)OC1CCCCCCC1 |

Key on ui other cas no. |

772-60-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。